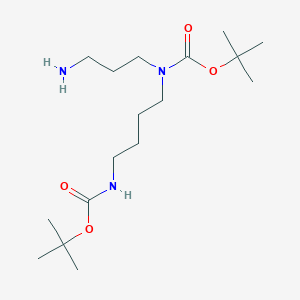
N1,N5-Bis-Boc-spermidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N5-Bis-Boc-spermidine is a chemical compound with the empirical formula C17H35N3O4 and a molecular weight of 345.48 g/mol . It is also known by other names such as 1,6-Bis-Boc-1,6,10-triazadecane and N1,N5-Di-Boc-1,8-diamino-5-azaoctane . This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups and one free amino group . The Boc groups can be deprotected under mild acidic conditions to form free amines .
Méthodes De Préparation
N1,N5-Bis-Boc-spermidine is typically synthesized through a multi-step process involving the protection of spermidine with Boc groups. The synthetic route generally involves the reaction of spermidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions often include an organic solvent like dichloromethane and are carried out at room temperature . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
N1,N5-Bis-Boc-spermidine undergoes various chemical reactions, primarily involving the deprotection of Boc groups and subsequent reactions of the free amines. Common reactions include:
Deprotection: The Boc groups can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The free amines can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Cross-linking: The compound can act as a cross-linking reagent due to its multiple reactive amine groups.
Applications De Recherche Scientifique
N1,N5-Bis-Boc-spermidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a cross-linking reagent.
Biology: The compound is utilized in the study of polyamine metabolism and its role in cellular functions.
Industry: It is employed in the production of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of N1,N5-Bis-Boc-spermidine involves its ability to interact with various molecular targets through its amine groups. Upon deprotection, the free amines can form covalent bonds with carboxylic acids, NHS esters, and carbonyl compounds . This reactivity allows it to modulate cellular activities, including DNA stability and apoptosis, by interacting with specific molecular pathways .
Comparaison Avec Des Composés Similaires
N1,N5-Bis-Boc-spermidine is similar to other Boc-protected polyamines such as N1,N4-Bis-Boc-spermidine and N1,N12-Di-Boc-spermine . it is unique in its specific structure and the position of the Boc groups, which influence its reactivity and applications. Similar compounds include:
N1,N4-Bis-Boc-spermidine: Another Boc-protected spermidine derivative with different Boc group positions.
N1,N12-Di-Boc-spermine: A Boc-protected spermine derivative used in similar applications.
Propriétés
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35N3O4/c1-16(2,3)23-14(21)19-11-7-8-12-20(13-9-10-18)15(22)24-17(4,5)6/h7-13,18H2,1-6H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIUPQUTLBAVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN(CCCN)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














